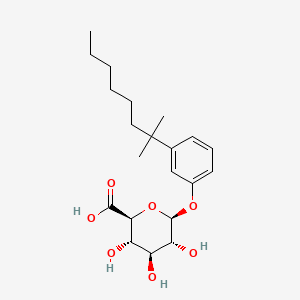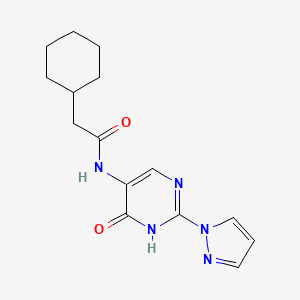![molecular formula C26H29Cl2NO B13853367 2-[4-[2-(4-Chlorophenyl)-1-phenylethenyl]phenoxy]-N,N-diethyl-ethanamine Hydrochloride](/img/structure/B13853367.png)
2-[4-[2-(4-Chlorophenyl)-1-phenylethenyl]phenoxy]-N,N-diethyl-ethanamine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deschloro-4’-chloro Clomiphene Hydrochloride is a biochemical compound with the molecular formula C26H29Cl2NO and a molecular weight of 442.42. It is primarily used for research purposes, particularly in the field of proteomics .
Analyse Des Réactions Chimiques
Deschloro-4’-chloro Clomiphene Hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly detailed in the available literature. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Deschloro-4’-chloro Clomiphene Hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is utilized in proteomics research to study protein interactions and functions. Additionally, it has applications in the pharmaceutical industry for the development of new drugs and therapeutic agents .
Comparaison Avec Des Composés Similaires
Deschloro-4’-chloro Clomiphene Hydrochloride can be compared with other similar compounds, such as Clomiphene and its derivatives. The uniqueness of Deschloro-4’-chloro Clomiphene Hydrochloride lies in its specific chemical structure and its applications in proteomics research .
Similar Compounds:- Clomiphene
- Clomiphene Citrate
- Deschloro Clomiphene
These compounds share similar chemical structures but differ in their specific applications and properties .
Propriétés
Formule moléculaire |
C26H29Cl2NO |
|---|---|
Poids moléculaire |
442.4 g/mol |
Nom IUPAC |
2-[4-[(E)-2-(4-chlorophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine;hydrochloride |
InChI |
InChI=1S/C26H28ClNO.ClH/c1-3-28(4-2)18-19-29-25-16-12-23(13-17-25)26(22-8-6-5-7-9-22)20-21-10-14-24(27)15-11-21;/h5-17,20H,3-4,18-19H2,1-2H3;1H/b26-20+; |
Clé InChI |
YGTFWLPJKPDJQU-ZFUDNRMFSA-N |
SMILES isomérique |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C/C2=CC=C(C=C2)Cl)/C3=CC=CC=C3.Cl |
SMILES canonique |
CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Cl)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-methoxy-4-(4-propan-2-ylpyrimidin-5-yl)phenyl]methanesulfonamide](/img/structure/B13853284.png)
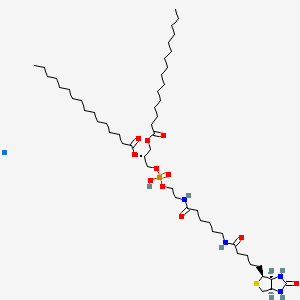
![UDP-3-O-[R-3-Hydroxymyristoyl]-N-[R-3-hydroxymyristoyl] Glucosamine Tris Salt](/img/structure/B13853288.png)
![2,3-Dihydro-N-(2-methylphenyl)-2-[5-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-3-yl]-1H-indole-1-carboxamide](/img/structure/B13853316.png)
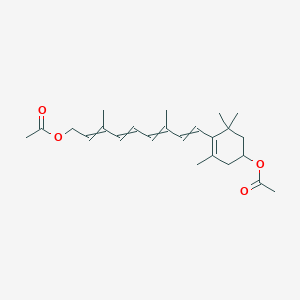
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-piperazin-1-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B13853323.png)
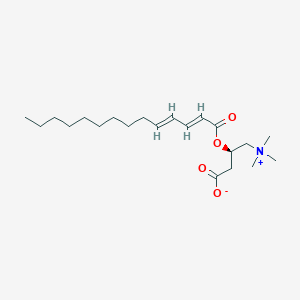
![[(3aS,4R,5S,6S,7R,7aR)-5,6,7-triacetyloxy-2-sulfanylidene-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl] acetate](/img/structure/B13853339.png)
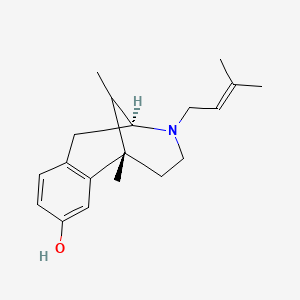
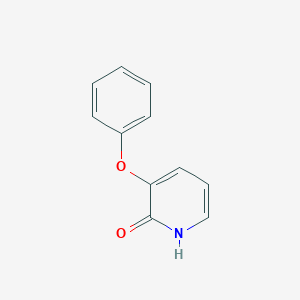
![3-[(2-Aminoethyl)selanyl]alanine--hydrogen chloride (1/1)](/img/structure/B13853346.png)

